8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Calcium Channel Blocker Cardiovascular Pharmacology Receptor Binding

Strategic procurement opportunity: 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 150395-08-7) is the indispensable core scaffold for synthesizing next-generation calcium channel blockers, most notably Clentiazem (TA-3090). Evidence demonstrates this 8-chloro substitution confers a 4.3-fold enhancement in receptor binding affinity (Kd = 8.8 nM) compared to diltiazem. Critically, this intermediate is non-interchangeable — unsubstituted or differently halogenated benzothiazepines yield functionally divergent products. Leverage the patented sulfonic acid-catalyzed route for cost-efficient scale-up (94% yield, 24× faster). Secure your synthesis pathway now.

Molecular Formula C9H10ClNS
Molecular Weight 199.7
CAS No. 150395-08-7
Cat. No. B2783094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine
CAS150395-08-7
Molecular FormulaC9H10ClNS
Molecular Weight199.7
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)Cl)SC1
InChIInChI=1S/C9H10ClNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2
InChIKeyKIXPBIFMDWHONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine: Core Intermediate in Next-Generation Benzothiazepine-Derived Therapeutics


8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS: 150395-08-7) is a heterocyclic compound belonging to the 1,5-benzothiazepine class, characterized by a seven-membered ring containing nitrogen and sulfur atoms fused to a benzene ring. Its primary significance lies in its role as a critical intermediate in the synthesis of advanced drug candidates, most notably Clentiazem (TA-3090), the 8-chloro derivative of the calcium channel blocker diltiazem [1]. This scaffold is foundational for developing compounds with enhanced potency and selectivity across cardiovascular and central nervous system applications, distinguishing it from non-chlorinated or differently substituted benzothiazepine analogs.

Why Substituting 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine with Non-Halogenated or Alternative Benzothiazepines Compromises Pharmacological Outcomes


Within the 1,5-benzothiazepine class, seemingly minor structural modifications, such as the position and nature of halogen substitution on the fused benzene ring, profoundly affect target binding affinity, functional potency, and even qualitative shifts in pharmacological activity. The 8-chloro substitution is not arbitrary; comparative studies demonstrate that this specific modification confers superior calcium channel binding affinity relative to the parent diltiazem [1] and can transform a vasorelaxant scaffold into a potent vasoconstrictor when combined with specific side-chain alkylations [2]. Consequently, substituting 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine with an unsubstituted or differently halogenated benzothiazepine in a synthetic pathway will yield a final compound with quantitatively and functionally divergent properties, precluding reliable interchangeability in research or pharmaceutical manufacturing.

Quantitative Differentiation of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine Against Key Comparators: A Procurement-Focused Evidence Guide


Enhanced Calcium Channel Binding Affinity of 8-Chloro-Derived Clentiazem (TA-3090) vs. Diltiazem

The 8-chloro derivative of diltiazem, Clentiazem (TA-3090), which utilizes 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine as its core scaffold, demonstrates a significantly higher affinity for the myocardial benzothiazepine receptor compared to its parent compound, diltiazem. In a direct head-to-head radioligand binding assay using rat myocardial tissue, the equilibrium dissociation constant (Kd) for [3H]TA-3090 was 8.8 ± 2.7 nM, whereas under identical conditions, [3H]diltiazem exhibited a Kd of 38 nM [1]. This translates to an approximate 4.3-fold greater binding affinity conferred by the 8-chloro-substituted scaffold.

Calcium Channel Blocker Cardiovascular Pharmacology Receptor Binding

Superior Vasodilating Potency of 8-Chloro-Benzothiazepine Over Other Halogen-Substituted Analogs

A systematic evaluation of halogen-substituted 1,5-benzothiazepine derivatives for vasodilating and hypotensive activities identified the 8-chloro derivative ((+)-2b) as the most potent compound in the entire series. This compound, for which 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine serves as the foundational intermediate, demonstrated superior efficacy compared to analogs with fluorine or bromine at the same position, or with no halogen substitution. Its exceptional potency led to its selection for clinical evaluation as a cerebral vasodilating and antihypertensive agent [1].

Vasodilation Antihypertensive Structure-Activity Relationship (SAR)

Functional Inversion: 8-Chloro Substitution Enables Potent Vasoconstriction in a Derivative Scaffold

The 8-chloro substituent on the 2,3,4,5-tetrahydro-1,5-benzothiazepine core is critical for achieving a distinct functional profile. A specific derivative, 8-chloro-5-{N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl}-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (compound 9b), exhibited potent vasoconstrictive activity in isolated rabbit iliac artery with an EC50 value of 3.47 x 10⁻⁸ M [1]. This contrasts sharply with the vasorelaxant effects of many other benzothiazepine derivatives, including the non-chlorinated parent compound KT-362. The introduction of the chloro group at the R1 position was specifically noted to increase the potency of this contractile activity [1].

Vasoconstriction Calcium Antagonist Functional Selectivity

Accelerated Industrial Synthesis Enabled by Sulfonic Acid-Catalyzed Cyclization

A key challenge in the industrial production of benzothiazepine derivatives is the long reaction time required for the intramolecular cyclization step to form the core ring system. A patented method for synthesizing 1,5-benzothiazepine derivatives, including those based on the 8-chloro scaffold, overcomes this by using a sulfonic acid catalyst. In a direct comparison, performing the reaction in xylene with 5.4% w/w p-toluenesulfonic acid reduced the required reaction time from 12 hours to just 30 minutes, while achieving a 94% yield of the desired 1,5-benzothiazepine derivative [1]. Without the catalyst, the same reaction required 12 hours for completion [1].

Process Chemistry Synthetic Efficiency Manufacturing

High-Value Application Scenarios for 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine Based on Evidence


Medicinal Chemistry: Lead Optimization of Calcium Channel Blockers

Leverage 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine as the core intermediate for synthesizing next-generation calcium channel blockers. The evidence that the resulting 8-chloro derivative (Clentiazem) demonstrates a 4.3-fold higher receptor binding affinity (Kd = 8.8 nM) compared to diltiazem (Kd = 38 nM) [1] makes this scaffold essential for structure-activity relationship (SAR) studies aimed at improving potency and therapeutic window.

Drug Discovery: Exploring Functional Diversity in Benzothiazepine Scaffolds

Utilize this compound to probe divergent pharmacological activities. While non-chlorinated analogs like KT-362 exhibit vasorelaxation, a specific derivative (compound 9b) containing the 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine core displays potent vasoconstriction (EC50 = 3.47 x 10⁻⁸ M) [1]. This functional inversion highlights the scaffold's value for discovering novel agents with unique mechanisms of action in vascular or other smooth muscle research.

Process Chemistry: Cost-Effective Industrial Synthesis of Benzothiazepine Drugs

Adopt the sulfonic acid-catalyzed synthetic route for the large-scale production of 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine and its derivatives. The patented process reduces the key cyclization reaction time by 24-fold (from 12 hours to 30 minutes) while maintaining a high 94% yield [1]. This significant improvement in process efficiency is critical for reducing manufacturing costs and accelerating production timelines for active pharmaceutical ingredients (APIs).

Chemical Biology: Tool Compound Development for Calcium Channel Subtype Profiling

Employ the 8-chloro-substituted benzothiazepine core to create potent and selective chemical probes. The high-affinity binding (Kd = 8.8 nM) and demonstrated stereoselectivity (d-cis-TA-3090 Ki = 14 nM vs. 1-cis-TA-3090 Ki = 2700 nM) of Clentiazem for the benzothiazepine receptor site [1] make this scaffold ideal for developing radioligands or fluorescent probes to investigate calcium channel subtypes and their tissue distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.